molecular formula C20H15BrN6O2 B600904 Monohydroxy Etravirine CAS No. 1246815-68-8

Monohydroxy Etravirine

Cat. No.: B600904
CAS No.: 1246815-68-8
M. Wt: 451.29
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Mechanism of Action

Target of Action

Monohydroxy Etravirine, like its parent compound Etravirine, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Its primary target is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.

Mode of Action

This compound exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking its DNA-dependent and RNA-dependent polymerase activity . This action prevents the virus from replicating within the host cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the drug prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of Etravirine. Etravirine exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The pharmacokinetic profile of Etravirine supports twice-daily dosing .

Result of Action

The result of this compound’s action is the inhibition of HIV-1 replication , which helps to control the progression of HIV-1 infection . It retains activity against wild-type and most NNRTI-resistant HIV .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs. Etravirine demonstrates bi-directional drug–drug interaction potential through its interaction as a cytochrome P450 isozyme substrate, inhibitor, and inducer . Therefore, the efficacy and stability of this compound could be affected by the presence of other drugs that interact with the same CYP isozymes .

Biochemical Analysis

Biochemical Properties

Monohydroxy Etravirine interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The compound exhibits bi-directional drug-drug interaction potential through its interaction as a CYP isozyme substrate, inhibitor, and inducer .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those infected with HIV-1. It directly inhibits the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not extend to human DNA polymerase alpha, beta, or gamma .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its function . This binding blocks the polymerase activity of the enzyme, preventing the synthesis of DNA from the RNA genome of the virus .

Temporal Effects in Laboratory Settings

The parent compound Etravirine has been shown to retain activity against wild-type and most NNRTI-resistant HIV over time .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the CYP isozymes: CYP3A4, CYP2C9, and CYP2C19 . These enzymes play a crucial role in the metabolism of the compound, influencing its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various proteins and enzymes, including the CYP isozymes

Subcellular Localization

Given its role as an inhibitor of the reverse transcriptase enzyme of HIV-1, it is likely to be found in regions of the cell where this enzyme is active .

Preparation Methods

The synthesis of Monohydroxy Etravirine involves several steps, including halogenation, nucleophilic substitution, and amination reactions. One practical method involves a microwave-promoted amination, which significantly reduces reaction time and improves yield . The synthetic routes can be divided into two main methods:

Chemical Reactions Analysis

Monohydroxy Etravirine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound, Etravirine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides like thionyl chloride.

Comparison with Similar Compounds

Monohydroxy Etravirine is compared with other NNRTIs, such as:

Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEOCSSSLMRMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858135
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-68-8
Record name Monomethylhydroxy etravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOMETHYLHYDROXY ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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